Ethyl 2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate
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Description
Ethyl (4-methoxyphenyl)acetate is a compound with the molecular formula C11H14O3 . It has an average mass of 194.227 Da and a monoisotopic mass of 194.094299 Da .
Synthesis Analysis
The synthesis of similar compounds often involves the use of fundamental building blocks like 4-fluoro-3-nitrobenzoic acid . This compound is used in the synthesis of various pharmacologically important heterocycles such as di- or tri-substituted benzimidazoles .Molecular Structure Analysis
The crystal structures of similar compounds like ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate and its starting material, 4-fluoro-3-nitrobenzoic acid have been analyzed by X-ray diffraction technique .Physical And Chemical Properties Analysis
Ethyl (4-methoxyphenyl)acetate has a molecular formula of C11H14O3, an average mass of 194.227 Da, and a monoisotopic mass of 194.094299 Da .Scientific Research Applications
Synthesis and Chemical Reactions
A variety of synthesis methods have been developed to create derivatives of benzimidazole and thiazole compounds, which are related to the core structure of Ethyl 2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate. These methods include:
- Convenient Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives : This research outlines a method for creating compounds through the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various derivatives, demonstrating the versatility of the core structure in synthesizing diverse compounds with potential biological activities (Mohamed, 2021).
- Synthesis, Characterization, and Antimicrobial Activity of 1,3,4-Oxadiazole Bearing 1H-Benzimidazole Derivatives : This study explores the antimicrobial potential of compounds synthesized from similar chemical structures, indicating the relevance of such derivatives in developing new antimicrobial agents (Salahuddin et al., 2017).
Biological Activities and Applications
The derivatives of Ethyl 2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate have been studied for various biological activities, showcasing their potential in biomedical applications:
- Antimicrobial Activities : Certain synthesized derivatives have demonstrated antimicrobial properties against bacterial and fungal isolates, suggesting their utility in addressing microbial infections (Wardkhan et al., 2008).
- Antinociceptive Activity : Some benzimidazolone derivatives have shown significant antinociceptive (pain-relieving) activity, hinting at their potential for developing new pain management therapies (Nacak et al., 1999).
properties
IUPAC Name |
ethyl 2-[2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-3-29-21(27)14-25-19-7-5-4-6-18(19)23-22(25)15-12-20(26)24(13-15)16-8-10-17(28-2)11-9-16/h4-11,15H,3,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFXUQJBGRRMGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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